molecular formula C3H4N2O2S B1274834 5-Amino-1,3-thiazolidine-2,4-dione CAS No. 856658-51-0

5-Amino-1,3-thiazolidine-2,4-dione

Cat. No.: B1274834
CAS No.: 856658-51-0
M. Wt: 132.14 g/mol
InChI Key: XZBFCDKNTOMJSD-UHFFFAOYSA-N
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Description

5-Amino-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group at the 5-position enhances its reactivity and potential for various chemical transformations.

Mechanism of Action

Target of Action

The primary target of 5-Amino-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions . The compound also targets cytoplasmic Mur ligases .

Mode of Action

This compound exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases . These ligases mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis .

Biochemical Pathways

The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation . This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels . In terms of its antimicrobial action, it inhibits the bacterial cell wall synthesis pathway by targeting cytoplasmic Mur ligases .

Pharmacokinetics

Thiazolidinedione derivatives, a class to which this compound belongs, have been studied for their pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact the bioavailability of the compound .

Result of Action

The compound’s action results in improved insulin sensitivity and reduced blood glucose levels, making it potentially useful in the treatment of type 2 diabetes . Its antimicrobial action results from the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . Some thiazolidine-2,4-dione derivatives also show antioxidant and anticancer potential .

Biochemical Analysis

Biochemical Properties

5-Amino-1,3-thiazolidine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, this compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in glucose and lipid metabolism . This interaction enhances insulin sensitivity and has potential therapeutic applications in diabetes management.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of PPAR-γ by this compound leads to improved insulin sensitivity and regulation of glucose homeostasis . Furthermore, its antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress . These effects make this compound a potential candidate for therapeutic interventions in metabolic disorders and oxidative stress-related diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PPAR-γ, leading to the transcription of genes involved in glucose and lipid metabolism . Additionally, its interaction with cytoplasmic Mur ligases inhibits bacterial cell wall synthesis, contributing to its antimicrobial activity . The compound also scavenges ROS, reducing oxidative damage to cellular components . These molecular interactions highlight the multifaceted role of this compound in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound maintains its biological activity over extended periods, making it suitable for chronic treatment regimens

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing glucose and lipid metabolism as well as bacterial cell wall synthesis . The compound’s antioxidant properties also play a role in modulating metabolic flux and maintaining cellular redox balance . Understanding these metabolic pathways is crucial for developing targeted therapeutic strategies involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be efficiently absorbed and distributed to various tissues, including the liver, kidneys, and adipose tissue . Its interaction with transporters such as organic anion transporters (OATs) facilitates its cellular uptake and distribution . These properties ensure that this compound reaches its target sites effectively to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic Mur ligases and other enzymes . Additionally, its activation of PPAR-γ occurs in the nucleus, highlighting its ability to translocate between cellular compartments . Post-translational modifications and targeting signals may further influence its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-thiazolidine-2,4-dione typically involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The general reaction scheme is as follows:

    Thiosemicarbazide + Chloroacetic Acid: The initial step involves the reaction of thiosemicarbazide with chloroacetic acid in the presence of a suitable acid catalyst, such as hydrochloric acid.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

5-Amino-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its antidiabetic activity, particularly in the development of thiazolidinedione-based drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Lacks the amino group at the 5-position but shares the core thiazolidine structure.

    5-Methyl-1,3-thiazolidine-2,4-dione: Contains a methyl group instead of an amino group at the 5-position.

    1,3-Thiazolidine-4-one: Similar structure but with a carbonyl group at the 4-position instead of the 2,4-dione configuration.

Uniqueness

The presence of the amino group at the 5-position in 5-Amino-1,3-thiazolidine-2,4-dione enhances its reactivity and potential for various chemical transformations. This unique feature distinguishes it from other thiazolidine derivatives and contributes to its diverse biological activities and applications.

Properties

IUPAC Name

5-amino-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBFCDKNTOMJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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